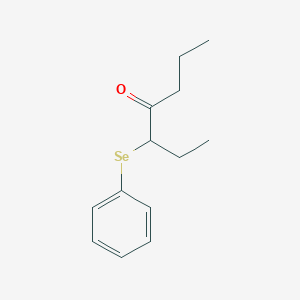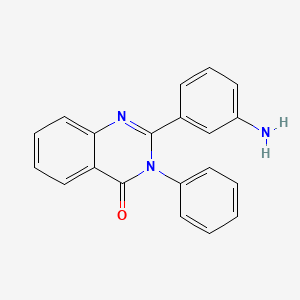
2-(3-Aminophenyl)-3-phenylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Aminophenyl)-3-phenylquinazolin-4(3H)-one: is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 3-aminophenyl and a phenyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminophenyl)-3-phenylquinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with benzaldehyde derivatives under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is heated to facilitate the formation of the quinazolinone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining high-quality compounds.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the quinazolinone ring can yield dihydroquinazolinones.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dihydroquinazolinones.
Substitution: Introduction of halogen or other electrophilic groups on the phenyl rings.
科学研究应用
Chemistry: 2-(3-Aminophenyl)-3-phenylquinazolin-4(3H)-one is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine: The compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit specific molecular targets involved in cancer cell proliferation makes it a potential therapeutic agent.
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 2-(3-Aminophenyl)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, making it effective in therapeutic applications.
相似化合物的比较
- 3-Aminophenylacetic acid
- (3-Aminophenyl)(phenyl)methanone
- (E)-2-((3-aminophenyl)imino)methyl)phenol
Comparison: While these compounds share structural similarities with 2-(3-Aminophenyl)-3-phenylquinazolin-4(3H)-one, they differ in their biological activities and applications. For instance, 3-Aminophenylacetic acid is primarily used in organic synthesis, whereas (3-Aminophenyl)(phenyl)methanone has applications in material science. The unique quinazolinone core of this compound imparts distinct biological activities, making it a valuable compound in medicinal chemistry.
属性
CAS 编号 |
60498-38-6 |
|---|---|
分子式 |
C20H15N3O |
分子量 |
313.4 g/mol |
IUPAC 名称 |
2-(3-aminophenyl)-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C20H15N3O/c21-15-8-6-7-14(13-15)19-22-18-12-5-4-11-17(18)20(24)23(19)16-9-2-1-3-10-16/h1-13H,21H2 |
InChI 键 |
TZMTYNGSMDQIRE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


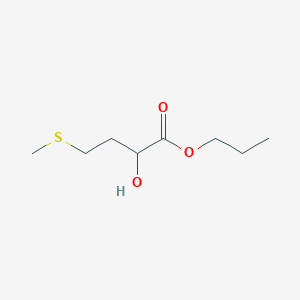
![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
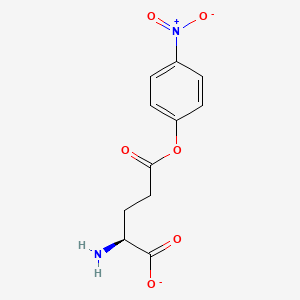
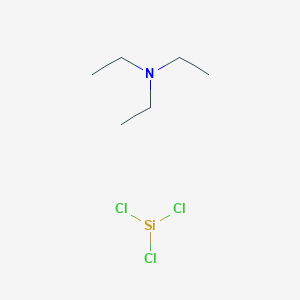
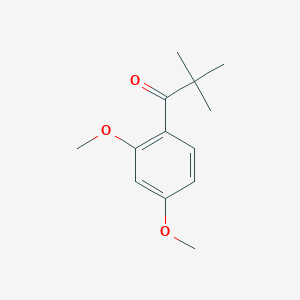
![3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B14615412.png)
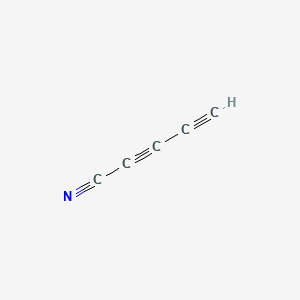
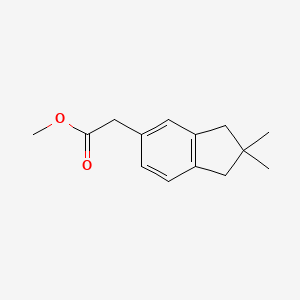
![8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid](/img/structure/B14615435.png)

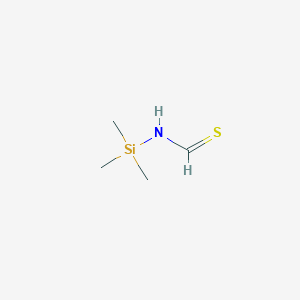
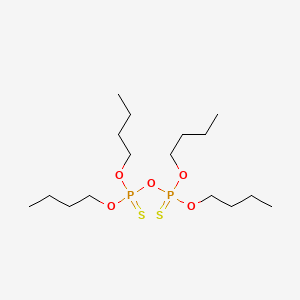
![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)
